molecular formula C4HBr2F5O B1349786 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one CAS No. 203302-96-9

1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one

Cat. No.: B1349786
CAS No.: 203302-96-9
M. Wt: 319.85 g/mol
InChI Key: OJSMVZNNJAOBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one is a chemical compound with the molecular formula C4H2Br2F5O It is a halogenated ketone, characterized by the presence of both bromine and fluorine atoms

Preparation Methods

The synthesis of 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one typically involves halogenation reactions. One common method is the bromination of 3,3,4,4,4-pentafluorobutan-2-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density on the carbonyl group .

Properties

IUPAC Name

1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2F5O/c5-2(6)1(12)3(7,8)4(9,10)11/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSMVZNNJAOBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(F)(F)F)(F)F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371602
Record name 1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-96-9
Record name 1,1-Dibromo-3,3,4,4,4-pentafluoro-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203302-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.